molecular formula C7H7O3S- B104242 4-Methylbenzenesulfonate CAS No. 16722-51-3

4-Methylbenzenesulfonate

Cat. No. B104242
M. Wt: 171.2 g/mol
InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-M
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Patent
US07910595B2

Procedure details

The product of Example 447A (11.1 g, 40 mmol) in THF (60 mL) was treated with a solution of sodium cyanoborohydride (5.3 g, 80 mmol) in THF (30 mL) dropwise at 5° C. over 15 minutes, then 5° C. for 3 hours and at room temperature for 3 days. The reaction was quenched with 1N HCl (to pH 1) and stirred at room temperature for 3 hours, adjusted to pH 11 with K2CO3, and then extracted with ethyl acetate (100 mL). The organic layer was washed with water (3×50 mL) and brine, dried over MgSO4, concentrated and dried at room temperature in vacuum to give crude product (10.2 g) as colorless liquid. The obtained crude product was diluted with i-PrOH (71 mL), treated with p-toluenesulfonic acid monohydrate (7.05g, 37 mmol), and then the mixture was heated to reflux. n-Hexane (71 mL) was added to the hot solution, and then the solution was cooled to room temperature gradually and stirred at room temperature for 2 hours. The resulting crystal was collected by filtration, washed with a mixture of i-PrOH and n-hexane (1:1), and dried at 40° C. overnight in vacuum to give the title compound as tosylate (colorless crystal, 9.3 g): yield 52% from 2,2,2-trifluoroacetophenone
Name
product
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step Two
Quantity
71 mL
Type
reactant
Reaction Step Three
Quantity
71 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C@H:7]([N:9]=[C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:11]([F:14])([F:13])[F:12])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([BH3-])#N.[Na+].O.[C:26]1([CH3:36])[CH:31]=[CH:30][C:29]([S:32]([OH:35])(=[O:34])=[O:33])=[CH:28][CH:27]=1.CCCCCC>C1COCC1.CC(O)C>[F:12][C:11]([F:13])([F:14])[C@@H:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[NH:9][C@@H:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:8].[S:32]([C:29]1[CH:30]=[CH:31][C:26]([CH3:36])=[CH:27][CH:28]=1)([O-:35])(=[O:34])=[O:33] |f:1.2,3.4|

Inputs

Step One
Name
product
Quantity
11.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N=C(C(F)(F)F)C1=CC=CC=C1
Name
Quantity
5.3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.05 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
71 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
71 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1N HCl (to pH 1)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (3×50 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried at room temperature in vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product (10.2 g) as colorless liquid
CUSTOM
Type
CUSTOM
Details
The obtained crude product
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature gradually
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting crystal was collected by filtration
WASH
Type
WASH
Details
washed with a mixture of i-PrOH and n-hexane (1:1)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. overnight in vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC([C@H](N[C@H](C)C1=CC=CC=C1)C1=CC=CC=C1)(F)F
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 146.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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